4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide

Catalog No.
S3150525
CAS No.
478064-46-9
M.F
C20H19Cl2N3O5
M. Wt
452.29
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-c...

CAS Number

478064-46-9

Product Name

4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide

IUPAC Name

4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide

Molecular Formula

C20H19Cl2N3O5

Molecular Weight

452.29

InChI

InChI=1S/C20H19Cl2N3O5/c1-10-16(18(25-30-10)17-12(21)5-4-6-13(17)22)19(26)11-7-14(23-8-11)20(27)24-9-15(28-2)29-3/h4-8,15,23H,9H2,1-3H3,(H,24,27)

InChI Key

CTGKDJWQALIMRS-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)C3=CNC(=C3)C(=O)NCC(OC)OC

solubility

not available

The compound 4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide is a complex organic molecule characterized by its unique structural features. It consists of a pyrrole ring, an oxazole moiety, and a carbonyl group, which contribute to its potential biological activities. The presence of the 2,6-dichlorophenyl group and the dimethoxyethyl substituent further enhances its chemical diversity and possible reactivity.

No information is currently available regarding a specific mechanism of action for this compound.

  • Dichlorophenyl group: The presence of chlorine atoms might raise concerns about potential environmental impact or halogenation reactions [].
  • Amide bonds: Hydrolysis of the amide bonds could release potentially harmful components depending on the structure of the resulting molecules.

The chemical behavior of this compound can be analyzed through various reactions:

  • Acylation Reactions: The carbonyl group can participate in acylation reactions, forming derivatives with alcohols or amines.
  • Nucleophilic Substitution: The halogen atoms in the dichlorophenyl group can undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Oxidation and Reduction: The oxazole and pyrrole rings may undergo oxidation or reduction under specific conditions, altering their electronic properties.

This compound exhibits promising biological activities due to its structural components:

  • Antimicrobial Activity: Similar compounds have shown potential as antimicrobial agents, suggesting that this compound may possess similar properties.
  • Anti-inflammatory Effects: The pyrrole and oxazole rings are often associated with anti-inflammatory activities in medicinal chemistry.
  • Anticancer Properties: The unique structure may allow it to interact with biological targets involved in cancer pathways.

The synthesis of 4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide can involve several methods:

  • Condensation Reactions: Starting from 1H-pyrrole-2-carboxylic acid and 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride can yield the desired amide through a condensation reaction.
  • Cyclization Techniques: Employing cyclization methods can help form the oxazole ring from suitable precursors.
  • Functional Group Modifications: Post-synthetic modifications can introduce the dimethoxyethyl group and enhance solubility or bioavailability.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development against infections or inflammatory diseases.
  • Material Science: Its unique properties could be utilized in developing advanced materials with specific electronic or optical characteristics.

Interaction studies are crucial for understanding how this compound interacts with biological systems:

  • Receptor Binding Assays: Investigating binding affinity to specific receptors can elucidate its mechanism of action.
  • Enzyme Inhibition Studies: Determining whether it inhibits key enzymes involved in disease pathways can highlight its therapeutic potential.

Similar Compounds

Several compounds share structural similarities with 4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic AcidContains isoxazole ringExhibits antibacterial activity
Ethyl 4-methyl-5-phenyl-1,3-oxazole-2-carboxylateSimilar oxazole structureUsed as a scaffold for drug development
3-(benzyloxy)oxan-4-aminesRelated oxan structurePotential for neuropharmacological applications

Uniqueness

The uniqueness of 4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide lies in its specific combination of functional groups and structural motifs. This combination may lead to distinct biological activities not observed in other similar compounds. Its ability to modulate multiple biological pathways makes it a valuable candidate for further research and development in medicinal chemistry.

XLogP3

3.3

Dates

Last modified: 08-18-2023

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